N-[4-[4-(3-Ethyl-2-oxoimidazolidin-1-yl)piperidine-1-carbonyl]phenyl]prop-2-enamide
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Description
Imidazole, a component of your compound, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is a key component in many drugs .
Synthesis Analysis
Imidazole was first synthesized from glyoxal and ammonia . There are various synthetic routes for imidazole and its derivatives .Molecular Structure Analysis
The molecular structure of imidazole consists of a five-membered ring with three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds .Chemical Reactions Analysis
Imidazole is amphoteric in nature, meaning it shows both acidic and basic properties . It also shows two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms .Physical and Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Mechanism of Action
The mechanism of action of imidazole-based compounds can vary widely depending on the specific compound and its intended use. For example, some imidazole derivatives show biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Future Directions
Properties
IUPAC Name |
N-[4-[4-(3-ethyl-2-oxoimidazolidin-1-yl)piperidine-1-carbonyl]phenyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O3/c1-3-18(25)21-16-7-5-15(6-8-16)19(26)23-11-9-17(10-12-23)24-14-13-22(4-2)20(24)27/h3,5-8,17H,1,4,9-14H2,2H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSNAOWXZELBSGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C1=O)C2CCN(CC2)C(=O)C3=CC=C(C=C3)NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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